

# What is the chemical structure of Hydroxyanigorufone?

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## Compound of Interest

Compound Name: Hydroxyanigorufone

Cat. No.: B158269

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## Hydroxyanigorufone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Hydroxyanigorufone** is a naturally occurring phenylphenalenone, a class of polycyclic aromatic compounds. First identified as a pigment in plants of the Haemodoraceae family, it has garnered significant interest due to its role as a phytoalexin, exhibiting notable antifungal properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, spectroscopic data, synthesis, and biological activity of **Hydroxyanigorufone**. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and plant science.

### Chemical Structure and Identification

**Hydroxyanigorufone** is chemically known as 2-hydroxy-9-(4-hydroxyphenyl)phenalen-1-one. [1][2] Its structure consists of a tricyclic phenalenone core substituted with a hydroxyl group at the 2-position and a 4-hydroxyphenyl group at the 9-position.

Molecular Formula:  $C_{19}H_{12}O_3$  [1][2]

Chemical Structure:

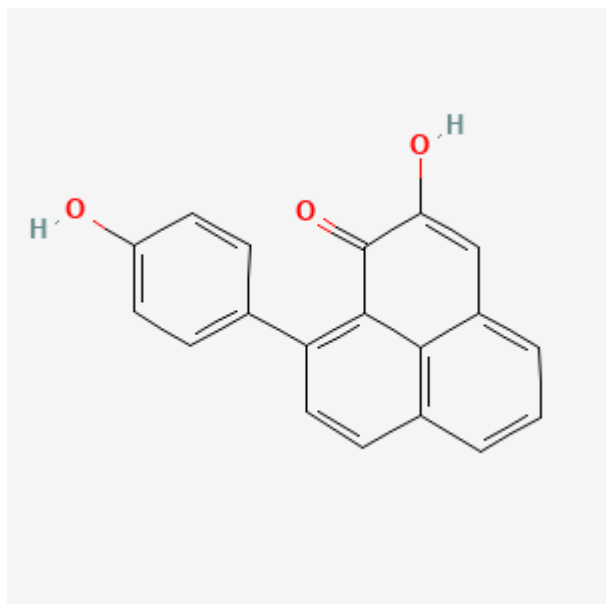


Table 1: Chemical Identifiers

Identifier	Value	Reference
CAS Number	56252-02-9	[2]
PubChem CID	11471752	[1]
InChI	InChI=1S/C19H12O3/c20-14-7-4-11(5-8-14)15-9-6-12-2-1-3-13-10-16(21)19(22)18(15)17(12)13/h1-10,20-21H	[1]
InChIKey	HTELDEYOMOTOB-IUHFFFAOYSA-N	[1]
SMILES	C1=CC=C2C3=C(C=C(C(=O)C3=O)O)C(=C2C1)C4=CC=C(C=C4)O	

## Physicochemical and Spectroscopic Data

The physicochemical properties of **Hydroxyanigorufone** have been determined through both experimental and computational methods.

Table 2: Physicochemical Properties

Property	Value	Method	Reference
Molecular Weight	288.30 g/mol	---	[1]
Melting Point	238 - 242 °C	Experimental	[1]
Physical Description	Solid	Experimental	[1]
Solubility	Insoluble in water (2.1 x 10 <sup>-3</sup> g/L at 25°C)	Experimental	[3]
XLogP3-AA	4.3	Computed	[3]
Hydrogen Bond Donor Count	2	Computed	[3]
Hydrogen Bond Acceptor Count	3	Computed	[3]

#### Spectroscopic Data:

The structure of **Hydroxyanigorufone** has been elucidated and confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

- <sup>13</sup>C NMR Spectroscopy: Partial <sup>13</sup>C NMR spectra of **Hydroxyanigorufone** have been published, aiding in the structural confirmation and biosynthetic studies.[4][5]
- Mass Spectrometry: Mass spectral data is available for **Hydroxyanigorufone**, providing information on its molecular weight and fragmentation patterns.

## Experimental Protocols

### Synthesis of Hydroxyanigorufone

The synthesis of **Hydroxyanigorufone** and its analogs has been reported, confirming its structure. A general synthetic strategy involves the construction of the phenalenone core followed by the introduction of the aryl group.

One reported synthesis of a related 8-phenylphenalenone, 2-hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one, started from 2-methoxynaphthalene.[6][7][8] The key steps included:

- A cascade Friedel-Crafts/Michael annulation reaction to form the tricyclic core.
- A Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group.
- A series of subsequent reactions including dehydrogenation, epoxidation, and demethylation to yield the final product.

While this specific protocol is for an isomer, similar strategies involving Friedel-Crafts acylation and Suzuki coupling have been employed for the synthesis of **Hydroxyanigorufone** itself.

## Extraction and Isolation from Plant Material

**Hydroxyanigorufone** is a natural product found in plants such as *Musa acuminata* (banana) and those of the Haemodoraceae family.[9][10] The general protocol for its extraction and isolation involves:

- Extraction: The plant material (e.g., fruit peels, roots) is typically extracted with a polar solvent such as methanol.[10]
- Purification: The crude extract is then subjected to various chromatographic techniques for purification. This often includes:
  - Solid-Phase Extraction (SPE): To remove interfering substances.[10]
  - High-Performance Liquid Chromatography (HPLC): For final purification and quantification. A reverse-phase C18 column is commonly used with a gradient of water and methanol, often with an acid modifier like trifluoroacetic acid (TFA).[10]

## Quantification by HPLC

The concentration of **Hydroxyanigorufone** in plant extracts can be quantified using HPLC with Diode-Array Detection (DAD).

- Column: A reverse-phase C18 column is typically used.

- Mobile Phase: A gradient of methanol and water with 0.1% TFA is a common mobile phase. [\[10\]](#)
- Detection: Detection is usually performed at a wavelength of 254 nm.
- Quantification: Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentration. The lower limit of quantification (LOQ) has been reported to be around 0.013 nmol per injection. [\[10\]](#)

## Biological Activity and Signaling Pathway

### Antifungal Activity

**Hydroxyanigorufone** is recognized as a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. It exhibits significant antifungal activity. For instance, it has been shown to be active against *Mycosphaerella fijiensis*, the causative agent of Black Sigatoka disease in bananas. [\[10\]](#) The antifungal activity of phenylphenalenones is structure-dependent.

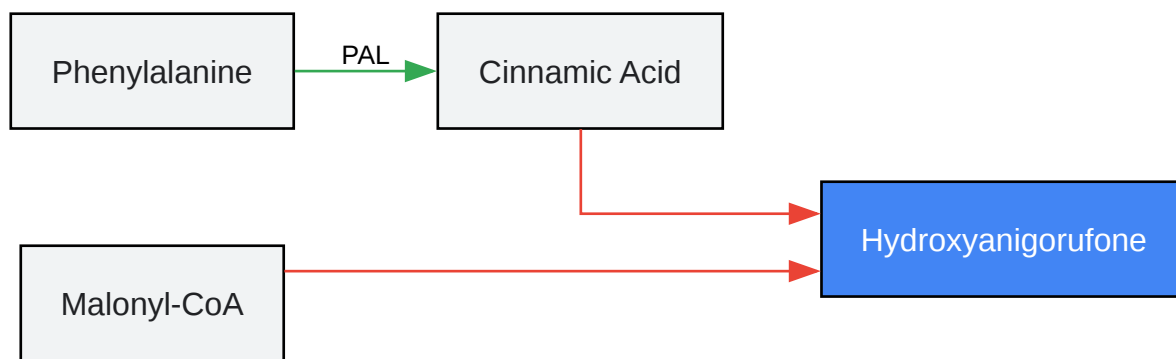
### Biosynthetic Pathway and Signaling

**Hydroxyanigorufone** is biosynthesized via the phenylpropanoid pathway. Its production is induced in plants by biotic stresses such as fungal infection.

The biosynthesis involves the following key aspects:

- Precursors: Isotopic labeling studies have shown that two molecules of cinnamic acid and one molecule of malonate are incorporated into the **Hydroxyanigorufone** molecule. [\[11\]](#)
- Key Enzyme: Phenylalanine ammonia-lyase (PAL) is a crucial enzyme in the biosynthesis, as its inhibition leads to a decrease in **Hydroxyanigorufone** accumulation. [\[11\]](#)
- Signaling: The ethylene signaling pathway is involved in the regulation of **Hydroxyanigorufone** biosynthesis. [\[11\]](#)

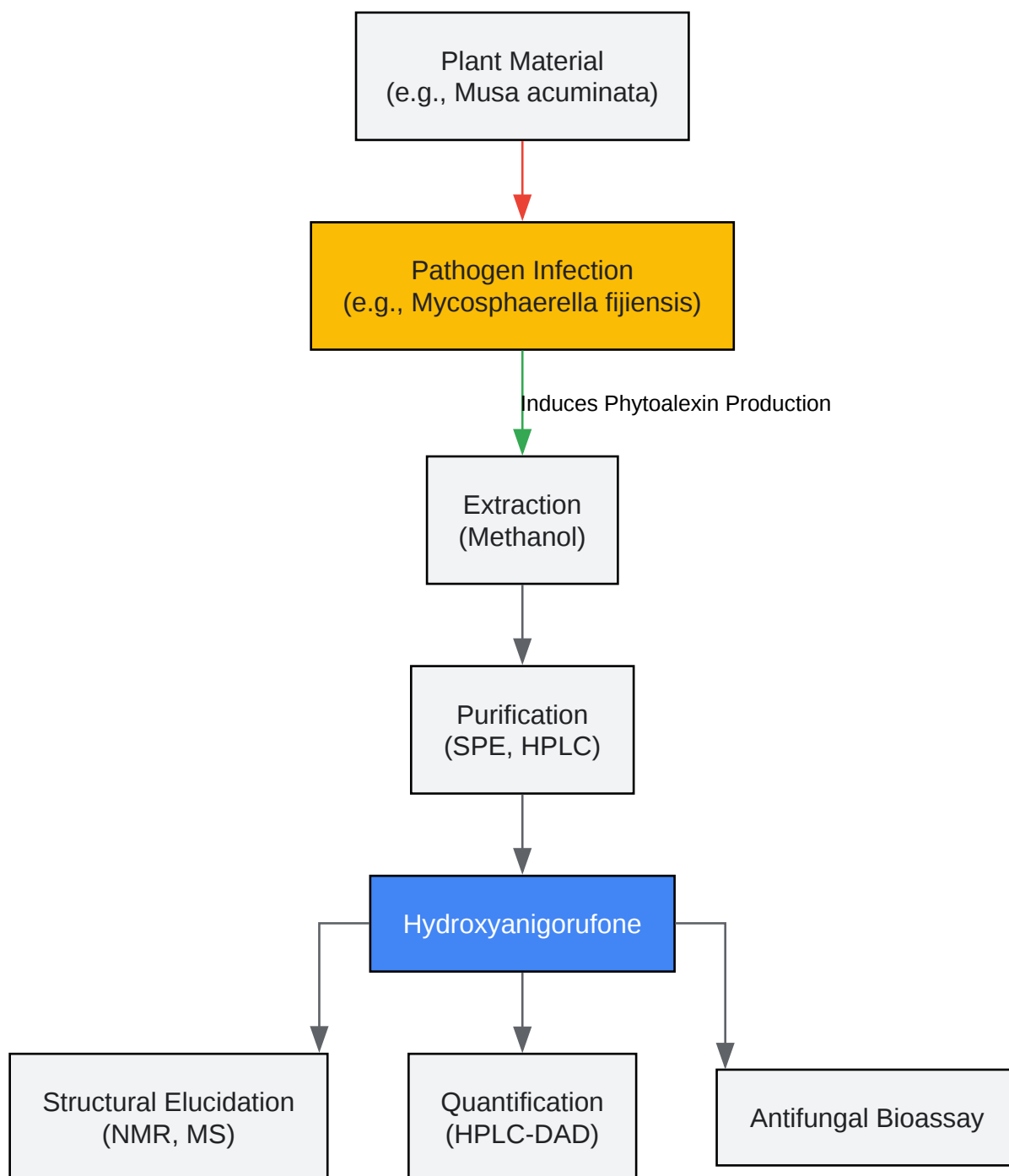
Below is a simplified diagram illustrating the biosynthetic origin of **Hydroxyanigorufone**.



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Caption: Simplified biosynthetic pathway of **Hydroxyanigorufone**.

The following diagram illustrates the experimental workflow for studying **Hydroxyanigorufone** as a phytoalexin.



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Caption: Experimental workflow for **Hydroxyanigorufone** research.

## Conclusion

**Hydroxyanigorufone** is a well-characterized phenylphenalenone with significant potential as an antifungal agent. Its role as a phytoalexin in plant defense mechanisms makes it a compelling subject for further research in agricultural and medicinal applications. This guide provides a foundational understanding of its chemical and biological properties to facilitate future investigations.

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